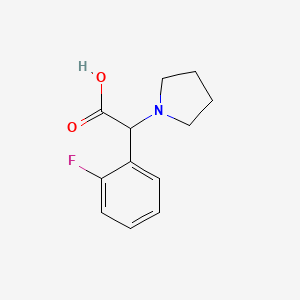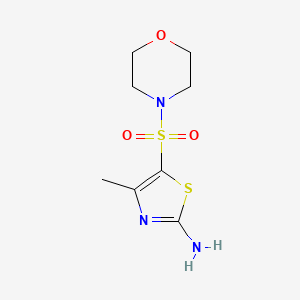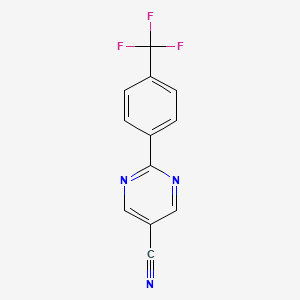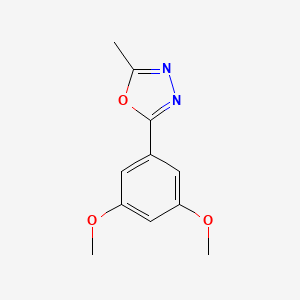
2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom within a five-membered ring This particular compound is characterized by the presence of a 3,5-dimethoxyphenyl group and a methyl group attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,5-dimethoxybenzohydrazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule, with studies investigating its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-(3,5-Dimethoxyphenyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.
2-(3,5-Dimethoxyphenyl)-1,3,4-oxazole: Similar structure but with a different arrangement of atoms in the ring.
Uniqueness
2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. Its combination of a 3,5-dimethoxyphenyl group and an oxadiazole ring makes it particularly interesting for various applications, setting it apart from other similar compounds.
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
2-(3,5-dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H12N2O3/c1-7-12-13-11(16-7)8-4-9(14-2)6-10(5-8)15-3/h4-6H,1-3H3 |
InChI 键 |
OCISOBONQLLKEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15059459.png)
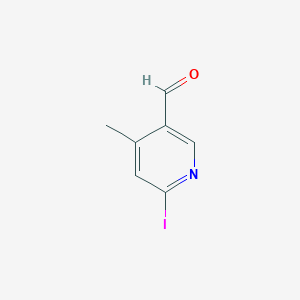
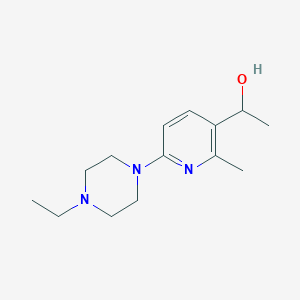
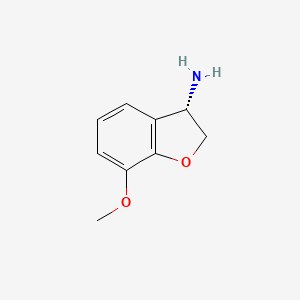
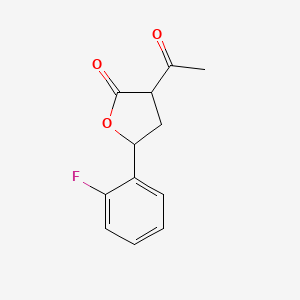
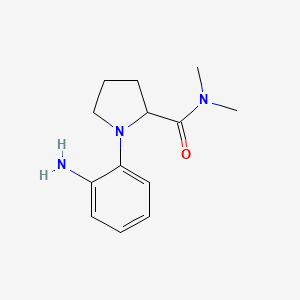
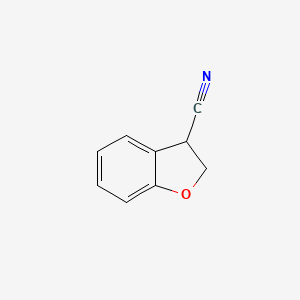

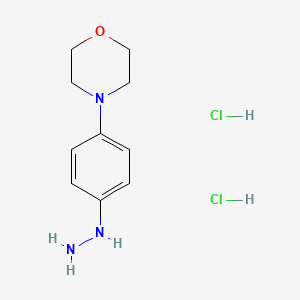
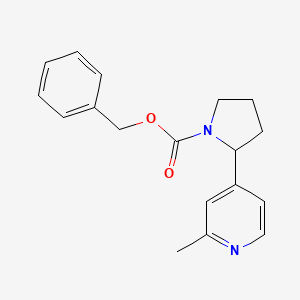
![(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B15059542.png)
